molecular formula C11H15NO4 B139565 Methyl 3-methoxy-L-tyrosinate CAS No. 78148-37-5

Methyl 3-methoxy-L-tyrosinate

Cat. No. B139565
CAS RN: 78148-37-5
M. Wt: 225.24 g/mol
InChI Key: OSGOAQVFZXVPBZ-QMMMGPOBSA-N
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Description

Methyl 3-methoxy-L-tyrosinate is a derivative of L-tyrosine . It is also known as 3-Methoxy-L-tyrosine monohydrate or 4-Hydroxy-3-methoxy-L-phenylalanine . It is a metabolite of L-Dopa and is formed via catechol O-methyltransferase (COMT) .


Molecular Structure Analysis

The molecular formula of Methyl 3-methoxy-L-tyrosinate is C11H15NO4. Its molecular weight is 225.24 g/mol. The SMILES string representation of the molecule is COc1cc(CC@HC(O)=O)ccc1O .

Scientific Research Applications

Synthesis and Derivatives

  • Methyl 3-methoxy-L-tyrosinate derivatives have been synthesized from L-tyrosine, useful for the synthesis of tetrahydroisoquinoline alkaloids, a class of chemicals with various pharmacological activities (Ruijiao Chen et al., 2010).

Metabolic Pathways

  • The metabolic pathway of L-3-methoxy, 4-hydroxyphenylalanine (3-O-methylDOPA), a related compound, involves transamination by tyrosine aminotransferase and reduction by lactate dehydrogenase in rat liver (T. Maeda & H. Shindo, 1976).

Biocatalysis and Antibacterial Activity

  • Rhodotorula glutinis, a yeast, can catalyze the transformation of L-tyrosine methyl ester to the methyl ester of para-hydroxycinnamic acid, which shows potential antibacterial activity (M. C. Macdonald et al., 2016).

Molecular Imaging and Diagnostics

  • 3-Fluoro-l-α-methyl-tyrosine, a similar compound, is used in PET imaging for tumor diagnosis, highlighting the potential use of related tyrosine derivatives in molecular imaging (Pattama Wiriyasermkul et al., 2012).

Chemical Synthesis

  • Advanced synthetic methods have been developed for creating α-methyl l-tyrosine, showing the versatility of tyrosine derivatives in chemical synthesis (S. Rajagopal, 1992).

Melanogenesis Inhibition

  • Methyl cinnamate, derived from tyrosine, inhibits melanogenesis, indicating the potential of tyrosine derivatives in cosmetic and therapeutic applications (Hiroki Satooka et al., 2017).

Protein Synthesis Studies

  • L-[1-carbon-11]tyrosine and L-[methyl-carbon-11]methionine, related to methyl 3-methoxy-L-tyrosinate, are studied for assessing liver protein synthesis by PET, demonstrating the role of tyrosine derivatives in metabolic studies (K. Ishiwata et al., 1996).

Chemical Sensing Applications

  • A fluorescent sensor based on L-tyrosine methyl ester functionalized carbon dots was developed for detecting methyl parathion, a pesticide, showcasing the application of tyrosine derivatives in environmental monitoring (Juying Hou et al., 2015).

Safety And Hazards

The safety data sheet for Methyl L-tyrosinate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2/h3-4,6,8,13H,5,12H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGOAQVFZXVPBZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555946
Record name Methyl 3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-L-tyrosinate

CAS RN

78148-37-5
Record name Methyl 3-methoxy-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Horti, HT Ravert, RF Dannals… - Journal of Labelled …, 1992 - Wiley Online Library
… The resulting solution was refluxed for 20 minutes, stirred at room temperature for 1 hour, and evaporated to yield a solid (methyl 3-methoxy-L-tyrosinate hydrochloride, 3) (33). The …
A Agarwal, SJ Park, JH Park - Industrial & Engineering Chemistry …, 2019 - ACS Publications
Synthesized hierarchical and nonhierarchical Ni and/or Zn/HZSM5 catalysts were compared for upgrading Kraft lignin-derived liquefaction bio-oil in a batch reactor at 300 C for 1 h …
Number of citations: 5 pubs.acs.org

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